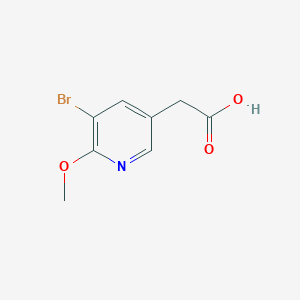
2-(5-bromo-6-methoxypyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-6-methoxypyridin-3-yl)acetic acid is a chemical compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 6th position, and an acetic acid moiety attached to the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-6-methoxypyridin-3-yl)acetic acid typically involves the bromination of 6-methoxy-pyridin-3-yl-acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale bromination reactions are typically conducted in batch reactors with precise control over reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-6-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 6-methoxy-pyridin-3-yl-acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 6-Methoxy-pyridin-3-yl-acetic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-bromo-6-methoxypyridin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(5-bromo-6-methoxypyridin-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for these targets. The acetic acid moiety may also play a role in the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-pyridin-3-yl-acetic acid: Lacks the bromine atom at the 5th position.
5-Bromo-pyridin-3-yl-acetic acid: Lacks the methoxy group at the 6th position.
5-Bromo-6-methoxy-pyridin-3-yl)-carbamic acid tert-butyl ester: Contains a carbamic acid tert-butyl ester group instead of an acetic acid moiety.
Uniqueness
2-(5-bromo-6-methoxypyridin-3-yl)acetic acid is unique due to the presence of both the bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8BrNO3 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
2-(5-bromo-6-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8-6(9)2-5(4-10-8)3-7(11)12/h2,4H,3H2,1H3,(H,11,12) |
InChI Key |
FYOFHEZFBYUWBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)CC(=O)O)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanesulfonic acid, 3-[[2-(4-bromophenyl)ethyl]amino]-](/img/structure/B8645132.png)

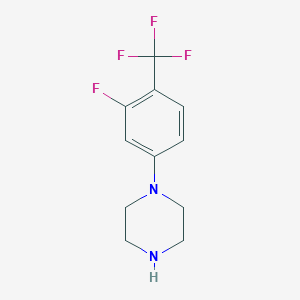

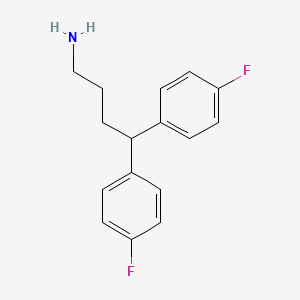

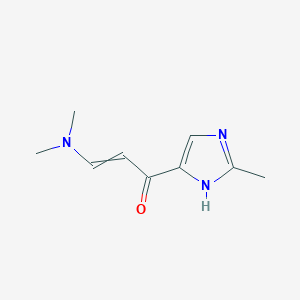


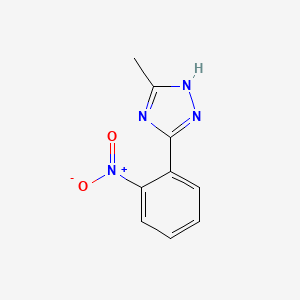
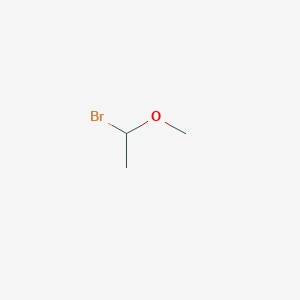
![2-(1H-Benzo[d]imidazol-6-yl)-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B8645234.png)
